![molecular formula C22H21N3O2 B2452590 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326917-90-1](/img/structure/B2452590.png)

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

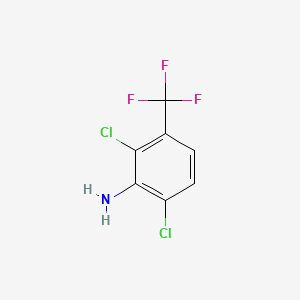

The synthesis of 1,2,4-oxadiazole derivatives involves various chemical reactions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 followed by basification of the product with potassium hydroxide can yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Molecular Structure Analysis

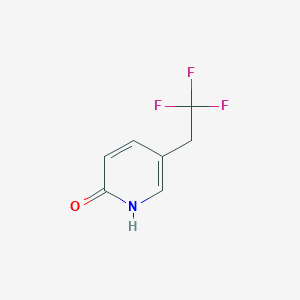

The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various techniques such as 3D QSAR, CoMFA, and CoMSIA . These techniques help in understanding the spatial arrangement of atoms in the molecule and their interactions.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and involve multiple steps. For instance, acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride, and 4-tert-butylbenzoyl chloride can yield the acylated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their specific structure. For instance, the compound “3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one” has a molecular weight of 246.26 .Scientific Research Applications

Synthesis and Characterization

Research emphasizes the synthesis and structural characterization of oxadiazole derivatives and quinoline compounds, highlighting their importance in medicinal chemistry. Compounds featuring oxadiazole rings are synthesized through specific reactions, with their structures confirmed via spectral studies, including NMR, IR, and Mass spectroscopy. These methods provide a foundation for understanding the chemical nature and potential reactivity of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one and similar molecules (Mamatha S.V et al., 2019).

Antimicrobial Activity

Several studies focus on the antimicrobial properties of oxadiazole and quinoline derivatives. These compounds exhibit significant activity against a range of bacterial and fungal strains, demonstrating their potential as lead compounds in developing new antimicrobial agents. The research underscores the importance of structural features in modulating biological activity, with specific substitutions on the quinoline and oxadiazole moieties influencing efficacy against different microbial species (N. Desai & A. Dodiya, 2014).

Antitumor Activity

The antitumor potential of oxadiazole and quinoline derivatives has also been explored. Compounds with specific structural features exhibit cytotoxicity against various cancer cell lines, indicating their potential application in cancer therapy. The research highlights the role of oxadiazole derivatives as promising scaffolds for developing novel antitumor agents, with certain derivatives showing comparable or superior activity to known anticancer drugs (Yilin Fang et al., 2016).

Material Science Applications

Additionally, oxadiazole derivatives have been investigated for their applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). These studies demonstrate the versatility of oxadiazole-containing compounds in various fields, beyond their biological activities, showcasing their potential in electronic and photonic applications (Woosum Cho et al., 2017).

Safety And Hazards

properties

IUPAC Name |

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-3-13-25-14-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-27-22)16-11-9-15(4-2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONECGJZCESBFLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)

![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)

![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)

![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)

![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2452528.png)

![N-(2,5-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2452530.png)